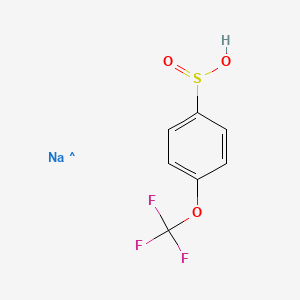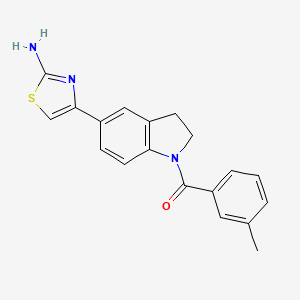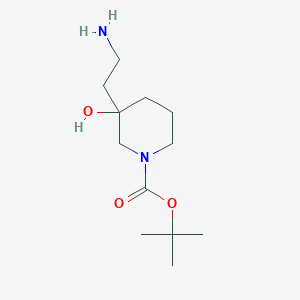![molecular formula C6H9ClO4S B12313664 Methyl 2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate](/img/structure/B12313664.png)
Methyl 2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Methyl (1R,2S)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, cis is a cyclopropane derivative with a chlorosulfonyl functional group
Preparation Methods
The synthesis of rac-methyl (1R,2S)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, cis typically involves the reaction of cyclopropane derivatives with chlorosulfonyl reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of chlorosulfonyl chloride and a suitable base to facilitate the reaction. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
rac-Methyl (1R,2S)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorosulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-Methyl (1R,2S)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, cis has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2S)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, cis involves its interaction with molecular targets through its chlorosulfonyl group. This functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to rac-methyl (1R,2S)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, cis include other cyclopropane derivatives with different functional groups. For example:
- rac-Methyl (1R,3S)-3-[(chlorosulfonyl)methyl]-3-fluorocyclopentane-1-carboxylate, trans
- methyl rac-(1s,3s)-3-(chlorosulfonyl)cyclobutane-1-carboxylate
These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can lead to differences in their reactivity and applications.
Properties
Molecular Formula |
C6H9ClO4S |
|---|---|
Molecular Weight |
212.65 g/mol |
IUPAC Name |
methyl 2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9ClO4S/c1-11-6(8)5-2-4(5)3-12(7,9)10/h4-5H,2-3H2,1H3 |
InChI Key |
KDWRGMHUZCLABJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC1CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate](/img/structure/B12313627.png)

![3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL](/img/structure/B12313634.png)
![3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol](/img/structure/B12313636.png)

amine](/img/structure/B12313645.png)
![5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B12313656.png)
![2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12313672.png)

